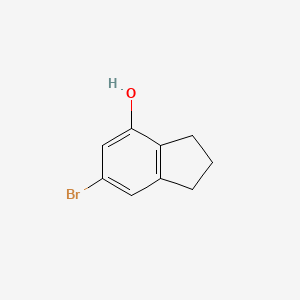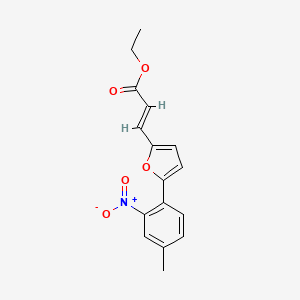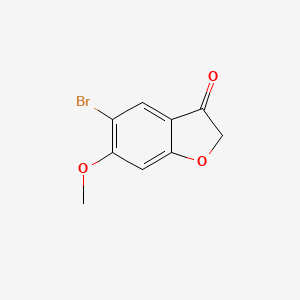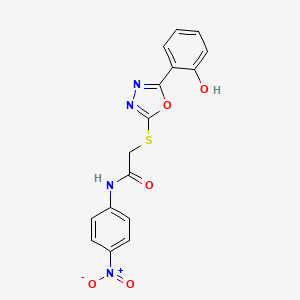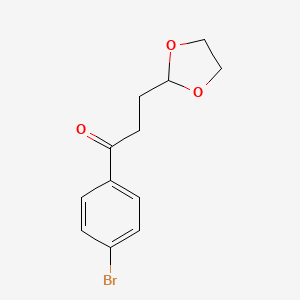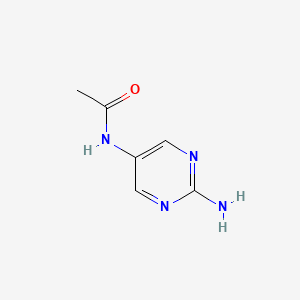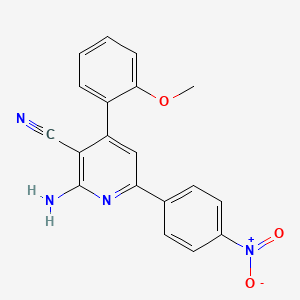
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, methoxy, and nitrophenyl groups attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of an appropriate catalyst, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.
科学的研究の応用
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino and nitro groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
- 2-Amino-4-(2-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile
- 2-Amino-4-(2-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile
Uniqueness
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C19H14N4O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-18-5-3-2-4-14(18)15-10-17(22-19(21)16(15)11-20)12-6-8-13(9-7-12)23(24)25/h2-10H,1H3,(H2,21,22) |
InChIキー |
MAPMYRUVDVHFIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


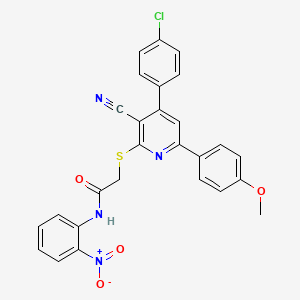
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
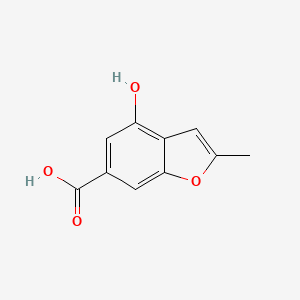
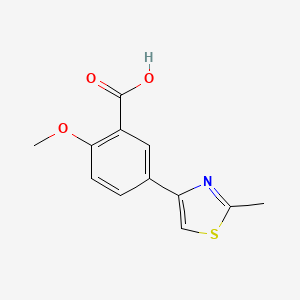
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
